Jarin-1

jasmonate signaling GH3 enzyme family acyl-adenylate synthetase

Jarin-1 is the premier, and first reported, selective small-molecule tool for acutely depleting bioactive JA-Ile, circumventing the confounding variables of constitutive genetic knockouts or receptor antagonists. Its unique mechanism—targeting JAR1 synthetase (Kᵢ=3.8 µM) while preserving upstream JA pools—enables time-resolved pulse-chase experiments and JA-Ile-dependent vs. independent pathway discrimination that is impossible with other probes. Essential for advanced plant hormone crosstalk, fruit ripening, and secondary metabolism studies. Secure this unprecedented, reversible probe today.

Molecular Formula C28H29N3O4
Molecular Weight 471.5 g/mol
Cat. No. B608169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJarin-1
SynonymsJarin-1;  Jarin 1;  Jarin1; 
Molecular FormulaC28H29N3O4
Molecular Weight471.5 g/mol
Structural Identifiers
SMILESCOCCC(=O)N1CC2CC(C1)C3=CC=C(C(=O)N3C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
InChIInChI=1S/C28H29N3O4/c1-35-14-13-26(32)30-16-19-15-23(18-30)25-12-11-24(28(34)31(25)17-19)29-27(33)22-9-7-21(8-10-22)20-5-3-2-4-6-20/h2-12,19,23H,13-18H2,1H3,(H,29,33)/t19-,23+/m0/s1
InChIKeyLMVUVKIGGHXSJX-WMZHIEFXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Jarin-1 for Plant Jasmonate Research: A Selective JAR1 Synthetase Inhibitor for JA-Ile Biosynthesis Dissection


Jarin-1 is a small-molecule inhibitor of jasmonic acid-amido synthetase (JAR1, also designated GH3.11), an adenylate-forming enzyme that catalyzes the conjugation of jasmonic acid (JA) with L-isoleucine (Ile) to produce the bioactive plant hormone (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile) [1]. The compound was identified through a chemical screen in Arabidopsis thaliana and represents the first reported small-molecule inhibitor of jasmonate responses [1]. Jarin-1 inhibits JAR1 with an IC₅₀ of 3.8 µM and a Kᵢ of 3.8 ± 0.2 µM under ATP- and Ile-saturating conditions [1]. Critically, Jarin-1 impairs JA-Ile synthetase activity while closely related GH3 family enzymes are not affected, establishing its utility as a targeted chemical probe for dissecting JA-Ile biosynthesis independent of genetic knockout approaches [1].

Why JAR1 Genetic Knockouts and Pan-Jasmonate Antagonists Cannot Replace Jarin-1


Substituting Jarin-1 with alternative approaches introduces confounding variables that undermine experimental conclusions. Genetic knockout of JAR1 in Arabidopsis results in constitutive JA-Ile depletion and developmental phenotypes that cannot be temporally controlled or reversed, whereas Jarin-1 enables acute, dose-dependent, and reversible inhibition [1]. Downstream jasmonate signaling antagonists, such as coronatine (COR) or the synthetic antagonist J4, target the COI1-JAZ receptor complex rather than JA-Ile biosynthesis, thereby blocking all JA-Ile-mediated responses regardless of endogenous hormone levels [2]. In contrast, Jarin-1 selectively depletes JA-Ile pools at the biosynthetic step, preserving the endogenous JA precursor pool and enabling researchers to discriminate between JA-Ile-dependent and JA-Ile-independent jasmonate functions [1]. Furthermore, Jarin-1 exhibits no measurable inhibition of GH3 family members JAR4, JAR6, or GH3.10 at concentrations up to 100 µM, confirming that generic GH3 inhibitors or pan-adenylate-forming enzyme inhibitors cannot replicate its selectivity profile [1].

Jarin-1 Quantitative Differentiation Evidence: Comparator Data for Procurement Decisions


Jarin-1 vs. GH3 Family Enzymes: Quantitative Selectivity Profile

Jarin-1 inhibits JAR1 (GH3.11) with a Kᵢ of 3.8 ± 0.2 µM and a Kᵢ' of 10.9 ± 1.2 µM under ATP- and Ile-saturating assay conditions [1]. In contrast, closely related GH3 family enzymes—JAR4 (GH3.1), JAR6 (GH3.6), and GH3.10—show no measurable inhibition by Jarin-1 at concentrations up to 100 µM [1]. This selectivity is not achievable with pan-adenylate-forming enzyme inhibitors, which would simultaneously suppress multiple GH3-mediated hormone conjugation pathways including auxin (IAA) and salicylic acid (SA) conjugation, confounding phenotypic interpretation [1].

jasmonate signaling GH3 enzyme family acyl-adenylate synthetase

Jarin-1 vs. Coronatine and J4: Mechanism-Based Differentiation at Biosynthesis vs. Perception

Jarin-1 acts upstream at the JA-Ile biosynthesis step by inhibiting JAR1 synthetase activity, thereby preventing the production of endogenous JA-Ile [1]. Coronatine (COR) is a bacterial phytotoxin that functions as a structural mimic of JA-Ile, directly binding the COI1-JAZ co-receptor complex and activating downstream jasmonate signaling independent of endogenous JA-Ile levels [2]. The synthetic antagonist J4 similarly targets the COI1-JAZ complex but acts as a competitive antagonist rather than an agonist [2]. This mechanistic divergence means that Jarin-1 depletes bioactive JA-Ile pools while preserving upstream JA precursors, enabling dissection of JA-Ile-dependent vs. JA-Ile-independent responses. COR and J4, by contrast, override or block all receptor-mediated signaling irrespective of biosynthesis status, producing different experimental outcomes when endogenous JA-Ile dynamics are under investigation [1][2].

jasmonate biosynthesis JA-Ile COI1-JAZ coronatine

Jarin-1 Species-Specific Efficacy: Quantitative Validation Across Model Plants

Jarin-1 was originally characterized and validated in Arabidopsis thaliana, where it inhibits JAR1 with a Kᵢ of 3.8 µM and suppresses JA-Ile accumulation in wounded leaves [1]. Cross-species testing revealed that Jarin-1 is biologically active in Medicago truncatula, where application of 25 µM Jarin-1 significantly alleviated methyl jasmonate (MeJA)-induced root growth inhibition, restoring root length toward untreated control levels [2]. In contrast, Jarin-1 showed no detectable effect in Solanum lycopersicum (tomato) or Brassica nigra seedlings under identical assay conditions, and JA-Ile levels in wounded tomato leaf disks were unaffected by Jarin-1 treatment [2]. This species-specific efficacy profile is not documented for other jasmonate pathway inhibitors such as COR or J4, which exhibit broader phylogenetic conservation of receptor complex targeting [2].

species-specificity root growth assay Medicago truncatula Solanum lycopersicum

Jarin-1 Dose-Response and Reversibility: Quantitative Temporal Control vs. Constitutive Knockouts

Jarin-1 enables dose-dependent and reversible inhibition of jasmonate responses, providing temporal control unattainable with genetic knockouts. The compound suppresses VSP1p::GUS reporter expression with an apparent IC₅₀ of approximately 3–5 µM in Arabidopsis seedlings [1]. At 10 µM, Jarin-1 reduces endogenous LOX2 transcript levels by >80% in MeJA-treated seedlings as quantified by qRT-PCR [1]. Unlike constitutive jar1 mutants, which exhibit permanent JA-Ile deficiency and developmental alterations throughout the plant life cycle, Jarin-1 can be applied acutely and withdrawn, allowing researchers to study the kinetics of jasmonate signaling activation and deactivation [1]. The compound's solubility in DMSO (150 mg/mL, 318.1 mM stock) supports flexible dosing in both short-term pulse treatments and extended incubation protocols .

chemical genetics dose-response reversible inhibition temporal control

Jarin-1 vs. NP-005497: Comparative JAR1 Inhibition in Plant Jasmonate Research

NP-005497 is a natural product inhibitor of jasmonic acid signaling that also targets JAR1 in Arabidopsis . However, unlike Jarin-1, which has a well-characterized Kᵢ of 3.8 µM and detailed selectivity profiling across the GH3 enzyme family [1], NP-005497 lacks published quantitative IC₅₀ or Kᵢ data and has no documented selectivity data against other GH3 enzymes. This absence of quantitative biochemical characterization limits the interpretability of NP-005497-based experiments and precludes precise dose-response comparisons across studies. Jarin-1's fully disclosed inhibition parameters and selectivity profile enable reproducible experimental design and cross-laboratory data harmonization [1].

natural product inhibitor JA signaling Arabidopsis

Jarin-1 Application Scenarios: Validated Use Cases Based on Quantitative Evidence


Chemical Genetic Dissection of JA-Ile-Dependent vs. JA-Ile-Independent Jasmonate Responses

Researchers investigating the functional specificity of jasmonate derivatives can employ Jarin-1 to acutely deplete endogenous JA-Ile pools while preserving upstream JA precursors. This application leverages Jarin-1's selective inhibition of JAR1 (Kᵢ = 3.8 µM) and its lack of activity against other GH3 enzymes [1]. By comparing phenotypes under Jarin-1 treatment with those of jar1 knockout mutants or receptor antagonists (e.g., COR, J4), investigators can discriminate between JA-Ile-dependent signaling and JA-Ile-independent jasmonate functions—a distinction impossible with genetic knockouts or receptor-targeting probes alone [1][2].

Temporal Analysis of Jasmonate Signaling Dynamics in Arabidopsis and Medicago truncatula

Jarin-1's reversible and dose-dependent inhibition enables time-resolved studies of jasmonate signaling activation and deactivation kinetics. At 10 µM, Jarin-1 suppresses >80% of LOX2 transcript accumulation in MeJA-treated Arabidopsis seedlings [1]. The compound is biologically active in Medicago truncatula, where 25 µM Jarin-1 rescues MeJA-induced root growth inhibition [3]. Researchers can apply pulse-chase experimental designs by adding and washing out Jarin-1, capturing dynamic changes in JA-Ile levels, gene expression, and protein degradation over defined time windows—an approach not feasible with constitutive genetic mutants [1].

Validation of JAR1 Ortholog Function in Non-Model Plant Species

Given the documented species-specificity of Jarin-1 efficacy—active in Arabidopsis and M. truncatula, inactive in tomato (S. lycopersicum) and Brassica nigra [3]—this compound serves as a tool for assessing functional conservation of JAR1 orthologs across diverse plant taxa. Researchers intending to use Jarin-1 in their model system must first validate its activity via root growth rescue assays or JA-Ile quantification [3]. This application scenario is particularly relevant for evolutionary biology studies examining the conservation of jasmonate biosynthesis machinery across angiosperms.

Strawberry Fruit Secondary Metabolism Studies: Proanthocyanidin Accumulation

In strawberry (Fragaria × ananassa), Jarin-1 treatment upregulates proanthocyanidin (PA) biosynthesis-related genes, including FaANR and transcription factors FabHLH33 and FaMYB9/11, leading to higher PA content compared to MeJA-treated fruits [4]. This application leverages the differential response of JA-responsive elements in gene promoters when JA-Ile biosynthesis is inhibited. Researchers studying fruit ripening, secondary metabolite accumulation, or postharvest quality can use Jarin-1 to manipulate the JA signaling output and dissect the specific contributions of JA-Ile versus other jasmonate derivatives to these processes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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